molecular formula C6H6ClNZn B3245042 2-Pyridinylmethylzinc chloride CAS No. 165334-81-6

2-Pyridinylmethylzinc chloride

Cat. No.: B3245042
CAS No.: 165334-81-6
M. Wt: 192.9 g/mol
InChI Key: SBULFARTIUECRB-UHFFFAOYSA-M
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Description

2-Pyridinylmethylzinc chloride is an organic zinc compound with the chemical formula C6H6ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis, particularly for catalyzing the formation of carbon-carbon (C-C) bonds and the construction of carbon-nitrogen (C-N) bonds .

Preparation Methods

2-Pyridinylmethylzinc chloride can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to the reaction mixture. During the reaction, 2-bromomethylpyridine is reduced by zinc to form this compound .

Chemical Reactions Analysis

2-Pyridinylmethylzinc chloride undergoes various types of chemical reactions, including:

    Addition Reactions: It can participate in addition reactions to form new C-C and C-N bonds.

    Substitution Reactions: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

    Reduction Reactions: It can act as a reducing agent in certain organic reactions.

Common reagents used in these reactions include anhydrous solvents, zinc powder, and zinc chloride as a catalyst. The major products formed from these reactions are typically organozinc compounds that can be further utilized in organic synthesis .

Scientific Research Applications

2-Pyridinylmethylzinc chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Grignard reagents and other organozinc compounds.

    Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pyridinylmethylzinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-Pyridinylmethylzinc chloride can be compared with other similar compounds, such as:

    2-Pyridylzinc bromide: Another organozinc compound used in organic synthesis.

    2-Pyridylmagnesium bromide: A Grignard reagent with similar applications.

    2-Pyridylboronic acid: Used in Suzuki coupling reactions for the formation of C-C bonds.

What sets this compound apart is its stability in air and its versatility in forming both C-C and C-N bonds .

Properties

IUPAC Name

chlorozinc(1+);2-methanidylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULFARTIUECRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=N1.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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